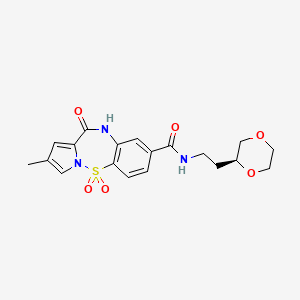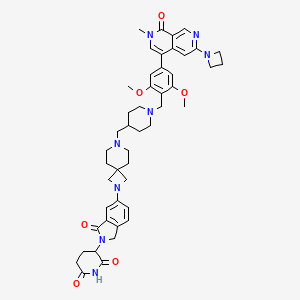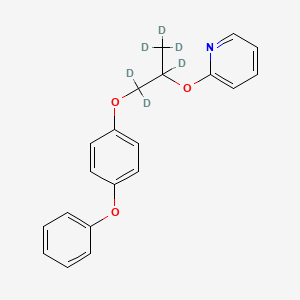
Pyriproxyfen-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyriproxyfen-d6 is a deuterated analog of pyriproxyfen, a pyridine-based insect growth regulator. Pyriproxyfen is widely used in agriculture and public health to control insect pests by mimicking juvenile hormone, thereby disrupting the growth and development of insects. This compound is primarily used in scientific research to study the metabolism and environmental fate of pyriproxyfen due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyriproxyfen-d6 involves the incorporation of deuterium atoms into the pyriproxyfen molecule. The general synthetic route includes the following steps:
Preparation of 1-(4-phenoxyphenoxy)-2-propanol-d6: This intermediate is synthesized by reacting phenoxyphenol with deuterated propylene oxide in the presence of an alkali catalyst.
Formation of this compound: The intermediate 1-(4-phenoxyphenoxy)-2-propanol-d6 is then reacted with 2-chloropyridine in the presence of an alkali catalyst and a suitable solvent such as ether or N-methyl pyrrolidone to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Pyriproxyfen-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxides, while reduction may produce deuterated alcohols.
Aplicaciones Científicas De Investigación
Pyriproxyfen-d6 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Metabolism Studies: this compound is used to study the metabolic pathways of pyriproxyfen in various organisms.
Environmental Fate: Researchers use this compound to investigate the environmental degradation and persistence of pyriproxyfen.
Residue Analysis: This compound is employed in analytical chemistry to develop and validate methods for detecting pyriproxyfen residues in agricultural products.
Toxicological Studies: this compound helps in understanding the toxicological effects of pyriproxyfen on non-target organisms.
Mecanismo De Acción
Pyriproxyfen-d6, like pyriproxyfen, acts as a juvenile hormone analog. It binds to the juvenile hormone receptor in insects, disrupting normal hormonal regulation and preventing the transition from larval to adult stages. This leads to the inhibition of molting and reproduction, ultimately causing the death of the insect . The molecular targets include the Methoprene-tolerant protein and other key players in the juvenile hormone signaling pathway.
Comparación Con Compuestos Similares
Similar Compounds
Diflubenzuron: Another insect growth regulator that inhibits chitin synthesis.
Methoprene: A juvenile hormone analog similar to pyriproxyfen.
Fenoxycarb: An insect growth regulator with a similar mode of action.
Uniqueness of Pyriproxyfen-d6
This compound is unique due to its stable isotopic labeling, which makes it an invaluable tool in research. Its deuterated form allows for precise tracking and analysis in metabolic and environmental studies, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C20H19NO3 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-[1,1,1,2,3,3-hexadeuterio-3-(4-phenoxyphenoxy)propan-2-yl]oxypyridine |
InChI |
InChI=1S/C20H19NO3/c1-16(23-20-9-5-6-14-21-20)15-22-17-10-12-19(13-11-17)24-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3/i1D3,15D2,16D |
Clave InChI |
NHDHVHZZCFYRSB-LGSOXFGXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3 |
SMILES canónico |
CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


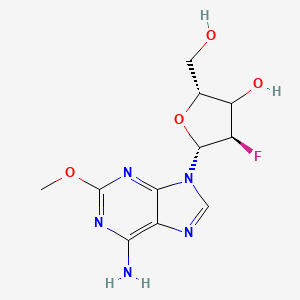
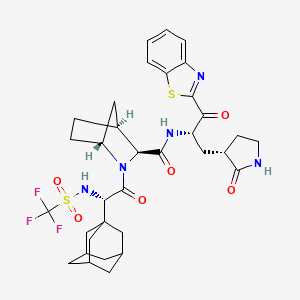


![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
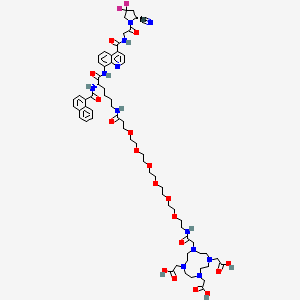
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
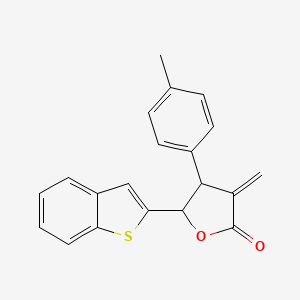

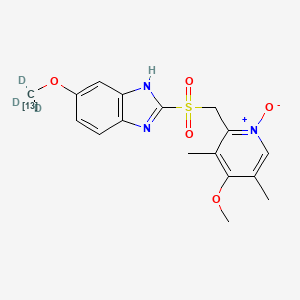
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)

